
4-(4-Ethynylphenyl)piperidine hydrochloride
説明
4-(4-Ethynylphenyl)piperidine hydrochloride is a chemical compound with the CAS Number: 1009640-16-7 . It has a molecular weight of 221.73 .
Molecular Structure Analysis
The Inchi Code for this compound is1S/C13H15N.ClH/c1-2-11-3-5-12(6-4-11)13-7-9-14-10-8-13;/h1,3-6,13-14H,7-10H2;1H . This indicates the presence of a six-membered piperidine ring with an ethynylphenyl group attached at the 4-position .
科学的研究の応用
Neurobiology and Pharmacology
- Piperidine compounds like phencyclidine have been studied for their complex pharmacological actions, including their effects on the reactivity of the central nervous system to various sensory inputs. Such compounds act at multiple levels including the spinal cord, brainstem, diencephalic, and cerebral cortical levels, showcasing a diverse spectrum of pharmacological activity (Domino, 1964).
Therapeutic Applications in Neurological Disorders
- Certain piperidine derivatives like donepezil hydrochloride are noted for their therapeutic applications, specifically in the treatment of mild-to-moderate Alzheimer's disease. These compounds exhibit properties like good oral absorption, minimal drug interactions, and are well-tolerated, indicating their potential in therapeutic interventions (Román & Rogers, 2004).
Chemistry and Pharmacology of Piperidine Alkaloids
- Piperidine alkaloids derived from plants like Pinus have been recognized for their medicinal importance. These compounds have garnered interest in drug research due to their varied therapeutic applications, motivating researchers to explore these molecules in different pharmacophores (Singh et al., 2021).
Neuroactive Peptides and Cognitive Effects
- Studies suggest that certain piperidine compounds might play a role in memory processing by interacting with neuroactive peptides like Angiotensin IV, thereby influencing dopamine receptors and potentially enhancing memory in a brain region-specific manner (Braszko, 2010).
Leishmaniasis Treatment
- Some species of the Piper genus have shown leishmanicidal activity, with compounds derived from these plants demonstrating potential as effective, safe, and inexpensive treatments for leishmaniasis. This highlights the potential medicinal value of compounds within the piperidine family (Peixoto et al., 2021).
将来の方向性
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 4-(4-Ethynylphenyl)piperidine hydrochloride, is an important task of modern organic chemistry .
特性
IUPAC Name |
4-(4-ethynylphenyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N.ClH/c1-2-11-3-5-12(6-4-11)13-7-9-14-10-8-13;/h1,3-6,13-14H,7-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNFKIBABVZQJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1009640-16-7 | |
| Record name | 4-(4-ethynylphenyl)piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)butyramide](/img/structure/B2382107.png)
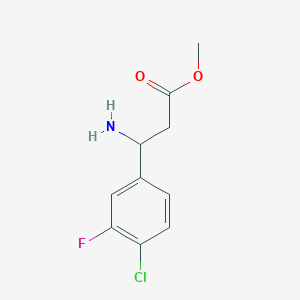
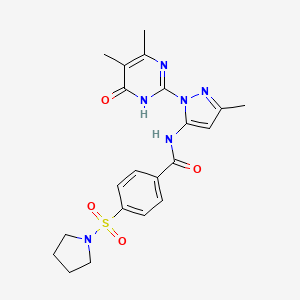
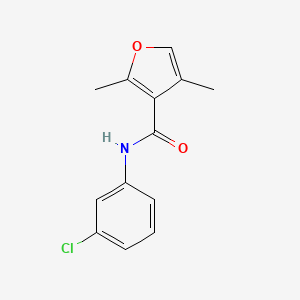
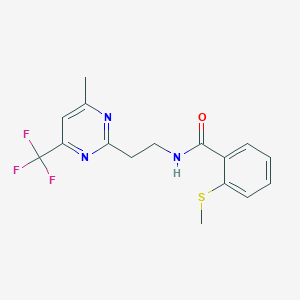

![3-Chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2382115.png)
![2-(4-isopropylphenoxy)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2382117.png)
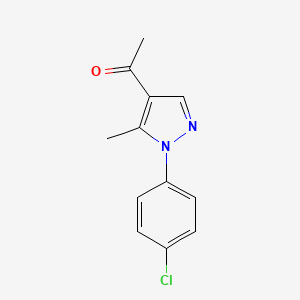
![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2382122.png)
![5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-(3,4-dimethoxyphenyl)-2-furamide](/img/structure/B2382123.png)
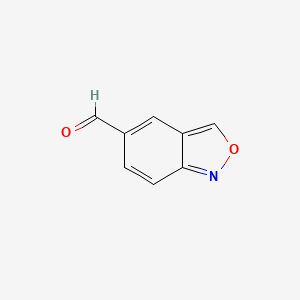
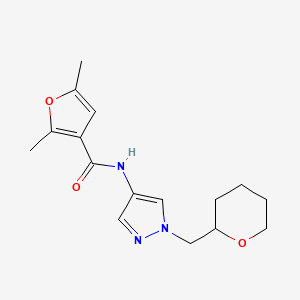
![1-(4-ethoxyphenyl)-3-hydroxy-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2382127.png)